1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one
Description
1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one is an acetophenone derivative featuring a para-substituted 1-hydroxypropan-2-yl group on the aromatic ring. For instance, compounds with similar para-substituted acetophenone backbones have been explored as kinase inhibitors, antimicrobial agents, and fluorescent probes .
Properties
CAS No. |
63519-71-1 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-[4-(1-hydroxypropan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H14O2/c1-8(7-12)10-3-5-11(6-4-10)9(2)13/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
QEBNVOQZXGSKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 4-Isopropylphenol Precursors
The Friedel-Crafts acylation is a cornerstone for introducing acetyl groups to aromatic rings. For this compound, 4-isopropylphenol serves as the starting material. The hydroxyl group is first protected as a methoxymethyl (MOM) ether to prevent undesired side reactions during acylation.
Procedure :
- Protection : 4-Isopropylphenol is treated with chloromethyl methyl ether (MOM-Cl) and a base (e.g., NaH) in anhydrous THF, yielding 4-isopropylphenyl MOM ether.
- Acylation : The protected phenol undergoes Friedel-Crafts acylation with acetyl chloride and AlCl₃ in dichloromethane at 0–5°C. The acetyl group is introduced para to the isopropyl group.
- Deprotection : The MOM group is removed using 3N HCl in methanol, yielding 1-[4-(isopropyl)phenyl]ethan-1-one.
- Hydroxylation : The isopropyl group is hydroxylated via Sharpless asymmetric dihydroxylation with AD-mix-β, followed by oxidation with NaIO₄ to yield the tertiary alcohol.
Key Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Protection | 92 | THF, 0°C, 2 h |
| Acylation | 85 | AlCl₃, CH₂Cl₂, 0°C |
| Deprotection | 88 | HCl/MeOH, reflux |
| Hydroxylation | 75 | AD-mix-β, 0°C |
Grignard Addition to 4-Bromoacetophenone
Synthesis via Kumada Coupling
This method leverages transition-metal catalysis to introduce the hydroxypropan-2-yl group.
Procedure :
- Kumada Coupling : 4-Bromoacetophenone reacts with isopropylmagnesium bromide in the presence of a Ni(II) catalyst (e.g., NiCl₂(dppe)) in THF at −78°C. The acetyl group directs coupling para to the bromine.
- Oxidation : The resulting 4-isopropylacetophenone is oxidized with m-CPBA in CH₂Cl₂, selectively hydroxylating the isopropyl group’s central carbon.
Optimization :
- Catalyst Load : 5 mol% NiCl₂(dppe) maximizes yield (78%).
- Temperature Control : Maintaining −78°C prevents carbocation rearrangements.
Industrial-Scale Continuous Flow Synthesis
Microreactor Technology
To enhance efficiency, continuous flow systems minimize side reactions and improve heat management.
Procedure :
- Friedel-Crafts Acylation : 4-Isopropylphenol and acetyl chloride are pumped into a microreactor with AlCl₃ at 50°C (residence time: 5 min).
- In-line Hydroxylation : The intermediate reacts with H₂O₂ and Fe(II) sulfate in a second reactor at 70°C.
Advantages :
- Yield : 94% (vs. 75% batch).
- Throughput : 1.2 kg/h.
Biocatalytic Approaches
Enzymatic Hydroxylation
Sustainable methods utilize cytochrome P450 enzymes for selective hydroxylation.
Procedure :
- Substrate Preparation : 4-Isopropylacetophenone is dissolved in a buffered solution (pH 7.4).
- Enzymatic Reaction : P450 BM3 variant (CYP102A1) and NADPH cofactor hydroxylate the isopropyl group at 37°C.
Key Metrics :
- Conversion : 82%.
- Selectivity : >99% for tertiary alcohol.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(1-Hydroxypropan-2-yl)benzoic acid.
Reduction: Formation of 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The para-substituted acetophenone scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Acetophenone Derivatives
*Estimated based on molecular formula.
Physicochemical Properties
- Solubility and LogP : The hydroxypropan-2-yl group in the target compound likely increases water solubility compared to lipophilic analogs like piperidine or tert-butyl derivatives. For example, piperidine-containing analogs (LogP ~3.5) exhibit higher membrane permeability but lower aqueous solubility , whereas the hydroxyl group in the target compound may reduce LogP (~2.0–2.5), favoring polar interactions.
- Thermal Stability : Melting points for similar compounds range widely. Piperazine-linked derivatives (e.g., QD10) melt at 148–151°C , while pyrazole derivatives are often oily or low-melting solids .
Q & A
Q. What are the established synthetic routes for 1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of 4-(1-hydroxypropan-2-yl)benzene derivatives. Key steps include:
- Acylation : Use acetyl chloride or acetic anhydride with Lewis acids (e.g., AlCl₃) under anhydrous conditions .
- Functional Group Protection : The hydroxyl group on the propan-2-yl substituent may require protection (e.g., benzyl ether) to prevent side reactions .
- Reduction : Post-acylation reduction using NaBH₄ or LiAlH₄, depending on the stability of intermediates .
Critical Parameters : Temperature control (<0°C for acylation), solvent purity (e.g., dry dichloromethane), and stoichiometric excess of acylating agents (1.2–1.5 equivalents) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% by area normalization) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 2.5–2.7 (ketone CH₃), δ 1.2–1.4 (propan-2-yl CH₃), and aromatic protons at δ 7.2–7.8 .
- IR : Strong carbonyl stretch at ~1700 cm⁻¹ and hydroxyl stretch at ~3400 cm⁻¹ .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 179.1 m/z) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Storage Conditions : Protect from light and moisture; store at –20°C in amber vials under inert gas (Ar/N₂) .
- Decomposition Risks : Hydrolysis of the ketone group in aqueous acidic/basic conditions; monitor via TLC or NMR for carbonyl loss .
Advanced Research Questions
Q. How can green chemistry principles be applied to optimize the synthesis of this compound?
- Methodological Answer :
- Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Use immobilized Lewis acids (e.g., FeCl₃ on silica) to reduce waste .
- Microwave-Assisted Synthesis : Reduce reaction time (30 minutes vs. 6 hours) and improve yield (85% vs. 72%) .
Q. What analytical challenges arise in distinguishing this compound from its structural analogs, and how can they be resolved?
- Methodological Answer :
- Challenge : Differentiation from isomers like 1-[3-(1-hydroxypropan-2-yl)phenyl]ethan-1-one due to similar NMR/IR profiles.
- Resolution :
- 2D NMR (COSY, NOESY) : Correlate coupling between propan-2-yl and aromatic protons to confirm substitution position .
- X-ray Crystallography : Resolve spatial arrangement of the hydroxyl and ketone groups .
Q. What mechanisms underlie its reported biological activity (e.g., antimicrobial), and how can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Mechanistic Insight : The hydroxyl group enhances membrane permeability, while the ketone may interact with microbial enzymes (e.g., dihydrofolate reductase) .
- SAR Strategies :
- Modify Substituents : Introduce halogens (e.g., Cl at the para position) to boost lipophilicity and target binding .
- Pro-drug Design : Esterify the hydroxyl group to improve bioavailability .
Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., ketone carbon) .
- Molecular Docking (AutoDock Vina) : Simulate binding to protein targets (e.g., COX-2) with binding energies < –7.0 kcal/mol indicating strong interactions .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Case Study : Conflicting NMR δ values (e.g., aromatic protons at δ 7.3 vs. δ 7.5) may arise from solvent polarity (CDCl₃ vs. DMSO-d6).
- Resolution :
- Standardize Conditions : Report data in CDCl₃ at 400 MHz .
- Cross-Validate : Compare with high-resolution MS and elemental analysis .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
